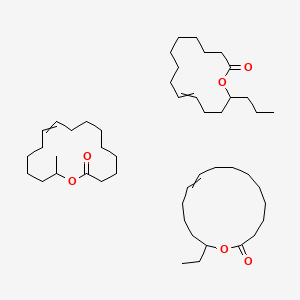
Mannanase
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mannanase is an enzyme that catalyzes the hydrolysis of mannans, which are polysaccharides found in the hemicellulose fraction of plant cell walls. Mannans are major constituents in softwoods and are widely distributed in plant tissues. This compound is produced by a variety of organisms, including bacteria, fungi, plants, and animals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mannanase can be produced through microbial fermentation using bacteria, fungi, and actinomycetes. The production process involves cultivating these microorganisms in a suitable medium under controlled conditions of pH, temperature, and aeration . The enzyme is then extracted and purified using techniques such as filtration, centrifugation, and chromatography .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes. Microorganisms such as Bacillus, Aspergillus, and Trichoderma species are commonly used due to their high enzyme yield and stability . The fermentation process is optimized to maximize enzyme production, and the enzyme is subsequently purified for commercial use .
Análisis De Reacciones Químicas
Types of Reactions
Mannanase primarily catalyzes the hydrolysis of β-1,4-mannopyranoside linkages in mannans, resulting in the formation of mannooligosaccharides . This reaction is an example of a hydrolysis reaction, where water molecules are used to break the glycosidic bonds in the polysaccharide chain .
Common Reagents and Conditions
The hydrolysis reaction catalyzed by this compound typically occurs under mild conditions, such as neutral to slightly acidic pH and moderate temperatures . Common reagents used in these reactions include buffers to maintain the pH and substrates such as locust bean gum and konjac glucomannan .
Major Products
The major products formed from the hydrolysis of mannans by this compound are mannooligosaccharides, which can be further broken down into mannose and other simple sugars .
Aplicaciones Científicas De Investigación
Mannanase has a wide range of applications in various fields:
Mecanismo De Acción
Mannanase exerts its effects by catalyzing the random hydrolysis of β-1,4-mannopyranoside linkages in mannans . The enzyme binds to the substrate and cleaves the glycosidic bonds, releasing mannooligosaccharides . The molecular targets of this compound are the β-1,4-mannopyranoside linkages in the polysaccharide chain . The enzyme’s activity is influenced by factors such as pH, temperature, and the presence of metal ions .
Comparación Con Compuestos Similares
Mannanase is similar to other glycoside hydrolases, such as cellulases and xylanases, which also hydrolyze polysaccharides . this compound is unique in its specificity for β-1,4-mannopyranoside linkages in mannans . Other similar compounds include:
Cellulase: Hydrolyzes cellulose into glucose.
Xylanase: Hydrolyzes xylan into xylose.
β-Mannosidase: Hydrolyzes mannooligosaccharides into mannose
This compound stands out due to its ability to act on mannans, which are less abundant than cellulose and xylan but are important components of certain plant tissues .
Propiedades
Número CAS |
60748-69-8 |
|---|---|
Fórmula molecular |
C48H84O6 |
Peso molecular |
757.2 g/mol |
Nombre IUPAC |
15-ethyl-1-oxacyclopentadec-10-en-2-one;16-methyl-1-oxacyclohexadec-10-en-2-one;14-propyl-1-oxacyclotetradec-10-en-2-one |
InChI |
InChI=1S/3C16H28O2/c1-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16(17)18-15;1-2-15-13-11-9-7-5-3-4-6-8-10-12-14-16(17)18-15;1-2-12-15-13-10-8-6-4-3-5-7-9-11-14-16(17)18-15/h3,5,15H,2,4,6-14H2,1H3;5,7,15H,2-4,6,8-14H2,1H3;6,8,15H,2-5,7,9-14H2,1H3 |
Clave InChI |
YVLRMFRJNUXZQR-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC=CCCCCCCCC(=O)O1.CCC1CCCC=CCCCCCCCC(=O)O1.CC1CCCCC=CCCCCCCCC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Cyclopropyl-1-phenyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]decan-1-ol;5-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]nonan-5-ol;5-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]undecan-5-ol;1-phenyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pentan-1-ol](/img/structure/B13386973.png)
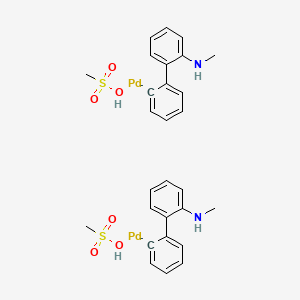
![3-[(1R,2S,3S,4S)-2,3-Dihydroxy-4-(2-hydroxyethoxy)cyclopentyl]-3,6-dihydro-5-(propylthio)-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13386981.png)
![N-[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B13386985.png)

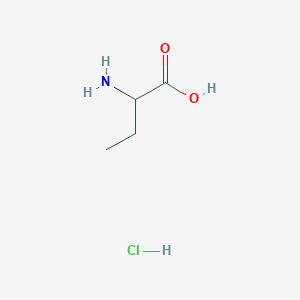
![1-naphthalen-1-yl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B13386999.png)

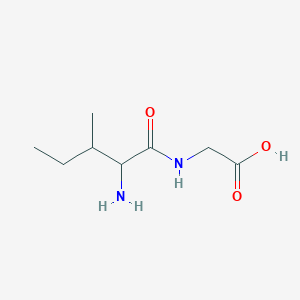
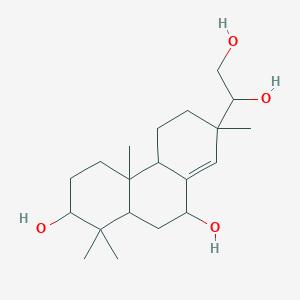
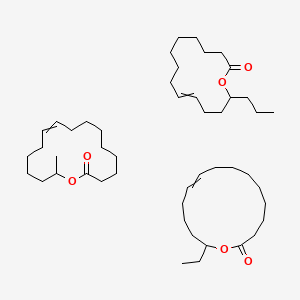
![(2S)-2-[(2S,3S)-2-{[(benzyloxy)carbonyl]amino}-3-methylpentanamido]-3-phenylpropanoic acid](/img/structure/B13387034.png)
![(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-[4-[2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride](/img/structure/B13387045.png)

